
Acarviosin
Descripción general
Descripción
Acarviosin is a sugar compound composed of cyclohexitol linked to a 4-amino-4,6-dideoxy-D-glucopyranose. It is a part of the potent alpha-amylase inhibitor acarbose and its derivatives. This compound is a product of the degradation of acarbose by gut microbiota, specifically by the glycoside hydrolase from gut bacteria Lactobacillus plantarum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acarviosin can be synthesized through the hydrolysis of acarbose. The glycoside hydrolase from Lactobacillus plantarum catalyzes the hydrolysis of acarbose to produce maltose and this compound . The reaction conditions typically involve an aqueous environment at a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound involves the fermentation of specific strains of bacteria such as Streptomyces species. These bacteria produce acarbose, which is then hydrolyzed to this compound using glycoside hydrolases. The process includes fermentation, extraction, and purification steps to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Acarviosin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is catalyzed by glycoside hydrolases, leading to the breakdown of acarbose into this compound and maltose .
Common Reagents and Conditions:
Hydrolysis: Glycoside hydrolases, aqueous environment, controlled pH and temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution: Nucleophilic reagents under mild conditions to replace specific functional groups.
Major Products:
Hydrolysis: this compound and maltose.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Diabetes Management
Acarviosin's primary application lies in its role as an α-amylase inhibitor. By delaying carbohydrate digestion, it aids in glycemic control for individuals with type 2 diabetes. The inhibition of α-amylase prevents the breakdown of starch into glucose, leading to lower postprandial blood sugar levels .
- Clinical Studies : Research has indicated that patients using acarbose (and by extension this compound) experience significant improvements in glycemic control compared to those on placebo treatments .
Potential in Obesity Treatment
Recent studies suggest that this compound may also play a role in obesity management. By inhibiting starch digestion, it can reduce caloric intake and promote weight loss . This is particularly relevant given the rising rates of obesity and its associated health risks.
- Case Study : A clinical trial demonstrated that participants who incorporated acarbose into their diet showed reduced body weight and improved metabolic markers over a six-month period .
Cardiovascular Health
Emerging evidence indicates that this compound may have benefits beyond glycemic control. It has been shown to positively influence lipid profiles and reduce cardiovascular risk factors in diabetic patients .
- Research Findings : A study highlighted that patients using acarbose exhibited lower levels of LDL cholesterol and triglycerides, contributing to overall cardiovascular health improvements .
Enzyme Inhibition Studies
This compound serves as a valuable tool in biochemical research focused on enzyme inhibition. Its ability to inhibit α-amylase makes it an ideal candidate for studying carbohydrate metabolism and enzyme kinetics.
- Data Table: Inhibition Potency Comparison
Compound | Inhibition Constant (Ki) | Source |
---|---|---|
Acarbose | 0.8 µM | Porcine pancreatic α-amylase |
This compound | 0.008 µM | Various bacterial isolates |
Microbiota Interaction Studies
The degradation of acarbose by gut microbiota results in the formation of this compound, which highlights its role in gut health and microbiome interactions. Research is ongoing to explore how this compound influences gut bacteria and their metabolic activities.
Mecanismo De Acción
Acarviosin exerts its effects by inhibiting alpha-amylase, an enzyme responsible for breaking down complex carbohydrates into simple sugars. The nitrogen atom in this compound binds more tightly to alpha-amylase than the natural substrate, making it a potent inhibitor . This inhibition reduces the absorption of dietary carbohydrates, leading to lower postprandial blood glucose levels .
Comparación Con Compuestos Similares
Miglitol: Another alpha-glucosidase inhibitor used for similar therapeutic purposes.
Voglibose: A third alpha-glucosidase inhibitor with a similar mechanism of action.
Uniqueness: this compound is unique due to its specific structure, which includes a cyclohexitol unit linked to a 4-amino-4,6-dideoxy-D-glucopyranose. This structure allows it to bind more tightly to alpha-amylase, making it a more potent inhibitor compared to other similar compounds .
Actividad Biológica
Acarviosin, a bioactive oligosaccharide derived from various microbial sources, particularly from the actinomycete Streptomyces coelicoflavus, has garnered attention for its significant biological activities, particularly as an inhibitor of key digestive enzymes. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various enzymes, and potential therapeutic applications.
This compound is a pivotal component of the acarbose structure, which is known for its ability to inhibit alpha-glucosidase and alpha-amylase enzymes. The acarviosine unit is essential for its biological activity, as it plays a critical role in the inhibition of these enzymes that are involved in carbohydrate metabolism. The structural composition includes a valienamine and deoxyhexose, forming a complex that exhibits pronounced enzyme inhibitory properties .
Enzyme Inhibition Potency
Recent studies have demonstrated that this compound-containing oligosaccharides exhibit superior inhibitory effects compared to acarbose. The potency of these oligosaccharides can be quantified by their IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Below is a summary table highlighting the IC50 values for various this compound derivatives against key digestive enzymes:
Compound | Enzyme Inhibited | IC50 (μM) |
---|---|---|
This compound | α-Amylase | 4.34 |
D6-O-propionyl-acarviostatin I03 | α-Amylase | 6.79 |
D6-O-isobutyryl-acarviostatin I03 | Sucrase | 1.34 |
D6-O-acetyl-acarviostatin II03 | Pancreatic Lipase | 1.00 |
Acarbose | α-Amylase | 191.00 |
These findings indicate that certain derivatives of this compound possess significantly lower IC50 values than acarbose, underscoring their potential as more effective inhibitors in therapeutic applications .
Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of this compound and its derivatives in managing conditions such as type II diabetes mellitus (T2D). For instance, research has shown that compounds derived from this compound can effectively reduce postprandial blood glucose levels by inhibiting carbohydrate-digesting enzymes in the gut .
One notable study involved administering an this compound-rich extract to diabetic mice, which resulted in a significant reduction in blood glucose levels compared to control groups receiving no treatment. This suggests that this compound could play a crucial role in developing multi-target anti-diabetic drugs .
Broader Biological Activities
Beyond its role as an enzyme inhibitor, this compound has demonstrated additional biological activities:
- Antibacterial Properties : Some studies have reported that aminooligosaccharides containing this compound exhibit antibacterial effects against pathogenic bacteria, suggesting potential applications in treating infections .
- Impact on Gut Microbiota : Acarbose, which contains this compound, has been shown to alter gut microbiota composition positively, enhancing the growth of beneficial bacteria while inhibiting harmful strains .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Acarviosin in laboratory settings?
- Answer : this compound synthesis typically involves enzymatic or chemical pathways. For enzymatic methods, α-amylase inhibition assays are commonly used to confirm bioactivity . Characterization requires multi-modal techniques:
- Structural analysis : NMR (¹H/¹³C) and FT-IR to confirm functional groups and stereochemistry .
- Purity assessment : HPLC with UV-Vis detection (λ = 210–280 nm) and mass spectrometry for molecular weight validation .
- Bioactivity validation : Kinetic assays (e.g., inhibition constants via Lineweaver-Burk plots) to quantify enzyme interaction .
- Key consideration : Optimize reaction conditions (pH, temperature) to minimize by-products, as impurities can skew bioactivity results .
Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
- Answer : Use accelerated stability testing protocols:
- Variables : Temperature (4°C, 25°C, 40°C), pH (2–9), and light exposure .
- Metrics : Monitor degradation via HPLC retention time shifts and bioactivity loss using enzyme inhibition assays .
- Statistical design : Employ factorial designs (e.g., 3×3 matrix) to identify interaction effects between variables .
- Documentation : Report degradation kinetics (zero/first-order models) and include raw chromatograms in supplementary materials for reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s mechanism of action across different enzyme systems?
- Answer : Contradictions often arise from assay variability or enzyme isoform differences. Mitigate via:
- Comparative studies : Parallel testing with purified isoforms (e.g., human vs. microbial α-amylase) under standardized conditions .
- Cross-validation : Combine kinetic assays with molecular docking simulations to reconcile biochemical and structural data .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., substrate concentration, buffer composition) .
- Reporting : Use funnel plots to assess publication bias and highlight understudied variables in discussion sections .
Q. How can researchers optimize this compound derivatives for enhanced specificity toward target enzymes?
- Answer : Apply structure-activity relationship (SAR) frameworks:
- Modification sites : Target hydroxyl groups or glycosidic bonds for functionalization .
- Screening : High-throughput assays (e.g., microplate-based inhibition) to prioritize derivatives .
- Computational modeling : Molecular dynamics simulations to predict binding affinities and steric clashes .
- Validation : Validate top candidates using isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
Q. What experimental designs address gaps in understanding this compound’s role in multi-enzyme systems?
- Answer : Use modular co-factor studies :
- Step 1 : Isolate individual enzyme interactions via immobilized metal affinity chromatography (IMAC) .
- Step 2 : Reconstruct multi-enzyme complexes in vitro and measure this compound’s effect using stopped-flow kinetics .
- Step 3 : Compare with in vivo models (e.g., microbial cultures) to assess ecological relevance .
- Data integration : Employ multivariate analysis (PCA or PLS) to identify dominant variables influencing system-wide effects .
Q. Methodological Best Practices
- Literature Reviews : Prioritize systematic reviews over opinion-based publications to identify reproducible trends .
- Data Reproducibility : Include detailed protocols for synthetic routes, assay conditions, and raw data in supplementary materials .
- Ethical Alignment : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
Q. Common Pitfalls to Avoid
- Overgeneralization : Avoid broad questions like “How does this compound affect enzymes?”; instead, specify enzyme types and experimental contexts .
- Ignoring Negative Data : Report non-significant results to prevent publication bias and inform future studies .
- Insufficient Controls : Include positive/negative controls in bioactivity assays to validate measurement accuracy .
Propiedades
IUPAC Name |
(1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7+,8-,9-,10+,11+,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHKERRGDZTZQJ-SHCNSHNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106187 | |
Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80943-41-5 | |
Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80943-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.